4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
The compound “4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring. The presence of the butylphenyl, fluoro, and nitrile groups, as well as the dioxide moiety, suggest that this compound may have unique properties compared to other benzothiazines.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazine core, with the butylphenyl, fluoro, and nitrile groups attached at the 4, 6, and 2 positions, respectively. The dioxide moiety would be attached to the thiazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazines in general can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile group could increase its polarity, while the butylphenyl group could contribute to its lipophilicity .Scientific Research Applications
Material Science: Organic Building Block
In material science, the compound serves as an organic building block for synthesizing more complex molecules. Its isocyanate group can react with various substrates, leading to the creation of polymers or other materials with specific properties .
Chemical Synthesis: Medicinal Chemistry
The compound’s benzothiadiazine dioxide core is a valuable scaffold in medicinal chemistry. It has been used to synthesize a variety of therapeutically active molecules, including those with antidiabetic, anticancer, and antihistamine activities . Its versatility in chemical reactions makes it a key intermediate in drug development.
Environmental Science: Potential Ecotoxicological Studies
While specific studies on this compound’s environmental impact are not readily available, related isocyanates are known to have various effects on the environment. Therefore, this compound could be used in ecotoxicological studies to assess its behavior and impact on ecosystems .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods to detect, quantify, or purify other substances. Its unique chemical signature allows for precise identification in complex mixtures .
Biological Research: DPP-4 Inhibition
The compound’s structural similarity to xanthine derivatives suggests potential biological activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This could make it useful in the study of type 2 diabetes and the development of new treatments .
Future Directions
properties
IUPAC Name |
4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-3-4-14-5-8-16(9-6-14)22-13-17(12-21)25(23,24)19-10-7-15(20)11-18(19)22/h5-11,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEOMNCXCBYLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide |
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